molecular formula C17H14O6 B12629254 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one CAS No. 920007-18-7

3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B12629254
CAS No.: 920007-18-7
M. Wt: 314.29 g/mol
InChI Key: AEWPDUDMTXTXRN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzopyran core with methoxy and hydroxy substituents, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with cellular targets and pathways. The compound can induce oxidative stress in cells, leading to apoptosis. It may also interact with specific enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one apart is its unique combination of methoxy and hydroxy groups on the benzopyran core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920007-18-7

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-7,8-dihydroxychromen-2-one

InChI

InChI=1S/C17H14O6/c1-21-11-5-10(6-12(8-11)22-2)13-7-9-3-4-14(18)15(19)16(9)23-17(13)20/h3-8,18-19H,1-2H3

InChI Key

AEWPDUDMTXTXRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC3=C(C(=C(C=C3)O)O)OC2=O)OC

Origin of Product

United States

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